[(1-Aminocyclopropyl)methyl]diethylamine dihydrochloride
Overview
Description
[(1-Aminocyclopropyl)methyl]diethylamine dihydrochloride is a chemical compound with the molecular formula C8H18N2·2HCl . It is a solid substance that is often used in various chemical and biological research applications. This compound is known for its unique structure, which includes a cyclopropyl ring and a diethylamine group.
Preparation Methods
The synthesis of [(1-Aminocyclopropyl)methyl]diethylamine dihydrochloride involves several steps. One common method includes the reaction of cyclopropylmethylamine with diethylamine in the presence of hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the final product. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and cost-effectiveness.
Chemical Reactions Analysis
[(1-Aminocyclopropyl)methyl]diethylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[(1-Aminocyclopropyl)methyl]diethylamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug synthesis.
Industry: It is used in the development of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of [(1-Aminocyclopropyl)methyl]diethylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
[(1-Aminocyclopropyl)methyl]diethylamine dihydrochloride can be compared with other similar compounds, such as:
Cyclopropylamine derivatives: These compounds share the cyclopropyl ring structure but differ in their substituent groups.
Diethylamine derivatives: These compounds have the diethylamine group but may lack the cyclopropyl ring.
The uniqueness of this compound lies in its specific combination of the cyclopropyl ring and diethylamine group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(diethylaminomethyl)cyclopropan-1-amine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-3-10(4-2)7-8(9)5-6-8;;/h3-7,9H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJDKZUWJXSZFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1(CC1)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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